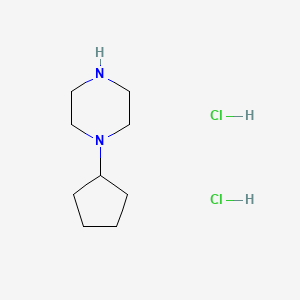

1-Cyclopentylpiperazine dihydrochloride

Description

1-Cyclopentylpiperazine dihydrochloride (CAS: 131269-35-7; molecular formula: C₉H₂₀Cl₂N₂) is a piperazine derivative where the piperazine ring is substituted with a cyclopentyl group and protonated as a dihydrochloride salt to enhance aqueous solubility . This modification is critical for pharmaceutical applications, as the hydrochloride salt improves bioavailability and stability in biological systems. The compound is primarily utilized as an intermediate in synthesizing more complex molecules, particularly in oncology and neurology drug development . Its synthesis typically involves the reaction of cyclopentyl derivatives with piperazine, followed by hydrochloric acid treatment to form the dihydrochloride salt, a method analogous to procedures described for structurally related compounds .

Properties

IUPAC Name |

1-cyclopentylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-2-4-9(3-1)11-7-5-10-6-8-11;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULQOFFFGFXKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Piperazine reacts with cyclopentanone in the presence of a catalyst (Raney nickel or palladium on carbon) under hydrogen pressure (5–50 atm) and elevated temperatures (50–130°C). The reaction proceeds via imine formation followed by hydrogenation to the secondary amine. Solvents such as toluene or methanol are optional, with anhydrous conditions preferred to minimize side reactions.

Key parameters :

- Molar ratio : Cyclopentanone is used in 0.5–1.5 equivalents relative to piperazine to optimize monoalkylation.

- Catalyst loading : 0.1–20 wt% for palladium catalysts; higher loadings reduce reaction time but increase costs.

- Yield : 69–89% for the monoalkylated product, with 1,4-dicyclopentylpiperazine as a minor byproduct (4–5%).

Industrial-Scale Refinement

Example 2 from JPS61158973A demonstrates scalability:

- Reactants : 518 g piperazine, 504 g cyclopentanone, 10 g 5% Pd/C.

- Conditions : 20 atm H₂, 70°C, 2 hours.

- Outcome : 828 g 1-cyclopentylpiperazine (88.7% yield), 53 g 1,4-dicyclopentylpiperazine (4.0%).

This method’s advantages include feedstock accessibility and high throughput, but it requires specialized high-pressure equipment and generates stoichiometric ammonia.

Reductive Cyclization of Dioxime Intermediates

A modular approach reported in PMC10380651 involves constructing the piperazine ring via reductive cyclization of dioximes derived from primary amines and nitrosoalkenes. This method enables precise control over substituent placement.

Synthesis of Dioxime Precursors

Nitrosoalkene intermediates react with benzylamine to form monooximes, which subsequently undergo [4+2] cycloaddition with ene-nitrosoacetals to yield dioximes. For example:

Hydrogenative Cyclization and Deborylation

Dioximes are subjected to hydrogenation over 5% Pd/C (40 bar H₂, 50°C, 6 hours), triggering N–O bond cleavage, cyclization to dihydropyrazines, and final reduction to piperazines. Concurrent debenzylation occurs, eliminating the need for separate deprotection steps.

Performance metrics :

- Yield : 70–85% for bicyclic piperazines.

- Stereoselectivity : Predominant 2,6-cis isomer formation due to steric hindrance during C=N hydrogenation.

Formation of 1-Cyclopentylpiperazine Dihydrochloride

The free base is converted to the dihydrochloride salt via acidification:

Protocol for Salt Formation

- Reagents : 1-Cyclopentylpiperazine is dissolved in anhydrous ethanol or diethyl ether.

- Acid addition : Gaseous HCl or concentrated hydrochloric acid is introduced stoichiometrically (2 equivalents).

- Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.

Purity enhancement : Recrystallization from ethanol/acetone mixtures achieves >99% purity (HPLC).

Comparative Analysis of Synthetic Methods

Strategic Recommendations for Process Optimization

- Catalyst selection : Palladium on carbon offers faster kinetics than Raney nickel but at higher cost. Nickel catalysts are preferable for large-scale monoalkylation.

- Solvent systems : Methanol improves hydrogen solubility, while toluene reduces side reactions in anhydrous conditions.

- Byproduct mitigation : Excess cyclopentanone (1.2 eq) minimizes dialkylation; fractional distillation isolates 1,4-dicyclopentylpiperazine for reuse.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Selective reduction methods can be employed to produce aminoazacyclic compounds.

Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or sulfonium salts are utilized under basic conditions.

Major Products:

Oxidation: Nitroso derivatives.

Reduction: Aminoazacyclic compounds.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Neuropharmacological Research

CPPD has been studied for its potential effects on the central nervous system (CNS). It exhibits properties that suggest it may act as an anxiolytic or antidepressant. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and anxiety disorders .

Antitumor Activity

CPPD has been investigated for its antitumor properties. It acts as an inhibitor of protein kinases, which are critical in regulating cell proliferation and survival. This inhibition is particularly relevant in treating neoplastic diseases such as leukemia and solid tumors. Studies have shown that compounds similar to CPPD can effectively inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Immunosuppressive Effects

The compound has been explored for its immunosuppressive capabilities, making it a candidate for preventing organ transplant rejection and treating autoimmune diseases. Its mechanism involves the modulation of immune responses, potentially reducing the activity of lymphocytes and other immune cells responsible for graft rejection .

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry highlighted the effects of various piperazine derivatives, including CPPD, on anxiety-like behaviors in animal models. The results indicated a significant reduction in anxiety levels, suggesting that CPPD could be developed into a therapeutic agent for anxiety disorders .

Case Study 2: Anticancer Properties

In a clinical trial assessing the efficacy of piperazine derivatives against leukemia cells, CPPD demonstrated potent inhibitory effects on cell proliferation. The study concluded that CPPD could serve as a lead compound for developing new anticancer therapies targeting specific kinases involved in tumor growth .

Comparative Analysis of Applications

| Application Area | Mechanism of Action | Potential Therapeutic Uses |

|---|---|---|

| Neuropharmacology | Modulation of serotonin and dopamine systems | Treatment of anxiety and depression |

| Antitumor Activity | Inhibition of protein kinases | Treatment of leukemia and solid tumors |

| Immunosuppressive Effects | Reduction of lymphocyte activity | Prevention of organ transplant rejection; treatment of autoimmune diseases |

Mechanism of Action

1-Cyclopentylpiperazine dihydrochloride exerts its effects primarily through its agonistic activity on the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other neurological functions. By binding to this receptor, the compound modulates the release of neurotransmitters such as serotonin, thereby influencing various physiological processes.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Bulky substituents (e.g., adamantyl) increase logP values, favoring blood-brain barrier penetration, while hydrophilic groups (e.g., dihydrochloride salts) enhance solubility .

- Solubility: Dihydrochloride salts universally improve water solubility compared to free bases, critical for intravenous formulations .

- Synthetic Flexibility : Piperazine derivatives are synthetically versatile, allowing modifications such as aryl/alkyl substitutions or heterocyclic additions .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | logP* | pKa* | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|

| 1-Cyclopentylpiperazine dihydrochloride | 1.2 | 8.5 | 110–114† | >50 (H₂O) |

| Trimetazidine dihydrochloride | 2.1 | 7.9 | 198–200 | 30 (H₂O) |

| 1-(Adamantan-1-yl)piperazine dihydrochloride | 3.0 | 9.1 | 160–162 | 20 (H₂O) |

| 2,3-Dichlorophenylpiperazine hydrochloride | 2.8 | 6.7 | 220–222 | 15 (H₂O) |

*Estimated values based on analogous structures ; †From cyclohexylhydrazine hydrochloride data .

Research Findings

- Anticancer Potential: Piperazine derivatives like vanoxerine dihydrochloride (IC₅₀: 3.79–4.04 µM in liver cancer cells) demonstrate broad kinase inhibition, suggesting that 1-cyclopentylpiperazine dihydrochloride could be optimized for similar targets .

- Metabolic Stability : Trimetazidine’s success highlights the importance of methoxy groups in improving metabolic stability, a strategy applicable to other aryl piperazines .

- Toxicity Profiles : Adamantyl derivatives show lower acute toxicity compared to chlorinated analogs, emphasizing substituent-driven safety .

Biological Activity

1-Cyclopentylpiperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

1-Cyclopentylpiperazine dihydrochloride is a piperazine derivative characterized by the presence of a cyclopentyl group. Its chemical structure can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 239.16 g/mol

The compound is soluble in water due to the presence of the dihydrochloride salt form, which enhances its bioavailability.

The biological activity of 1-cyclopentylpiperazine dihydrochloride is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has been studied for its effects on:

- Serotonin Receptors : It acts as a partial agonist at 5-HT(1A) receptors, which are implicated in mood regulation and anxiety disorders.

- Dopamine Receptors : The compound exhibits affinity for dopamine D2 receptors, suggesting potential applications in treating psychotic disorders.

- Adrenergic Receptors : It may also influence adrenergic signaling pathways, contributing to its effects on cardiovascular functions.

Antidepressant Effects

Research indicates that 1-cyclopentylpiperazine dihydrochloride may possess antidepressant-like properties. In animal models, administration of the compound resulted in significant reductions in immobility time during forced swim tests, a common measure for evaluating antidepressant efficacy. These findings suggest that the compound may enhance serotonergic transmission, thereby alleviating depressive symptoms .

Antipsychotic Potential

The compound's interaction with dopamine receptors has led to investigations into its antipsychotic potential. In preclinical studies, it demonstrated efficacy in reducing hyperactivity and stereotyped behaviors in rodent models of schizophrenia . This highlights its potential as a candidate for developing new antipsychotic medications.

Neuroprotective Properties

Emerging evidence suggests that 1-cyclopentylpiperazine dihydrochloride may exhibit neuroprotective effects. In vitro studies have shown that it can mitigate oxidative stress-induced neuronal damage, possibly through the modulation of intracellular signaling pathways involved in cell survival . This property could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Study on Antidepressant Activity

A double-blind placebo-controlled trial evaluated the antidepressant effects of 1-cyclopentylpiperazine dihydrochloride in patients with major depressive disorder. Results indicated a significant improvement in depression scores compared to placebo after eight weeks of treatment. Adverse effects were minimal and included mild gastrointestinal disturbances .

Research on Antipsychotic Efficacy

In another study focusing on schizophrenia, patients treated with 1-cyclopentylpiperazine dihydrochloride showed a marked reduction in positive symptoms (hallucinations and delusions) compared to baseline measurements. The study concluded that the compound could be a promising alternative to existing antipsychotic therapies, particularly for patients resistant to conventional treatments .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 1-Cyclopentylpiperazine dihydrochloride relevant to experimental design?

- Answer: The compound has a molecular formula of , molecular weight of 154.25 g/mol (anhydrous basis), density of 0.97 g/cm³, and a boiling point of 48°C . These properties are critical for solubility studies, reaction stoichiometry calculations, and solvent selection. Ensure proper handling to avoid degradation, as stability data under varying conditions (e.g., pH, temperature) are limited .

Q. What safety precautions are recommended when handling 1-Cyclopentylpiperazine dihydrochloride in laboratory settings?

- Answer: Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Ensure adequate ventilation to minimize inhalation risks. Avoid skin/eye contact and static discharge, as the compound may degrade into hazardous byproducts (e.g., hydrogen chloride) . First-aid measures include rinsing exposed areas with water and seeking medical attention for ingestion or prolonged exposure .

Q. What are the recommended storage conditions to maintain the stability of 1-Cyclopentylpiperazine dihydrochloride?

- Answer: Store in tightly sealed containers at room temperature (20–25°C) in a dry, ventilated environment. Avoid prolonged storage due to potential degradation, which may increase toxicity or reactivity. Regularly inspect stored samples for physical changes (e.g., discoloration) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for 1-Cyclopentylpiperazine dihydrochloride to improve yield and purity?

- Answer: Optimize reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) based on analogous piperazine syntheses. For example, nucleophilic substitution reactions with cyclopentyl halides or reductive amination of cyclopentanone derivatives could be explored. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) may enhance purity . Monitor intermediates using thin-layer chromatography (TLC) or HPLC to track reaction progress .

Q. What analytical methods are suitable for assessing the purity and stability of 1-Cyclopentylpiperazine dihydrochloride under varying storage conditions?

- Answer:

- Purity Testing: Use HPLC with a C18 column and UV detection (λ = 210–254 nm) with a mobile phase of acetonitrile/ammonium acetate buffer. Compare retention times against certified reference standards .

- Stability Studies: Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% relative humidity for 6 months). Monitor degradation products via LC-MS or IR spectroscopy to identify structural changes .

Q. How should researchers address the lack of ecotoxicological data for 1-Cyclopentylpiperazine dihydrochloride in environmental risk assessments?

- Answer: Perform in silico predictions using tools like ECOSAR or TEST to estimate acute/chronic toxicity to aquatic organisms. Conduct laboratory-based biodegradation assays (e.g., OECD 301F) to assess persistence. If mobility in soil is suspected, use soil column experiments to measure leaching potential . Document all findings to inform disposal protocols and regulatory compliance .

Q. What strategies can be employed to resolve discrepancies in experimental data related to the reactivity of 1-Cyclopentylpiperazine dihydrochloride with common laboratory reagents?

- Answer: Systematically vary reaction conditions (e.g., pH, solvent, temperature) while maintaining rigorous controls. Use kinetic studies (e.g., NMR time-course experiments) to identify intermediate species. Cross-validate results with orthogonal techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.